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Compound of Interest

Compound Name: 2-Cyclohexyl-3-methyloxirane

CAS No.: 164323-45-9

Cat. No.: B070226

Get Quote

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug

development professionals. In the realm of organic synthesis and medicinal chemistry, the

precise characterization of molecular structures is paramount. This guide provides an in-depth

analysis of the expected spectroscopic data for 2-Cyclohexyl-3-methyloxirane, a compound

of interest for its potential applications as a chiral building block. While direct experimental

spectra for this specific molecule are not readily available in public databases, this guide will

leverage established principles of spectroscopic interpretation and comparative data from

analogous structures to provide a robust predictive analysis. Our objective is to equip you with

the knowledge to confidently identify and characterize this and similar epoxide-containing

molecules.

This guide is structured to not only present data but also to elucidate the underlying scientific

principles, ensuring a thorough understanding of how molecular structure dictates

spectroscopic output. We will delve into Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), providing

predicted data for our target molecule and comparing it with experimental data from structurally

related compounds.
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Section 1: Predicted Spectroscopic Data for 2-
Cyclohexyl-3-methyloxirane
The structure of 2-Cyclohexyl-3-methyloxirane, featuring a strained three-membered epoxide

ring substituted with a bulky cyclohexyl group and a methyl group, gives rise to a unique

spectroscopic fingerprint. The following sections detail the predicted spectroscopic

characteristics.

Infrared (IR) Spectroscopy
The IR spectrum of an epoxide is often characterized by the absence of strong, defining

absorptions like the C=O or O-H stretches, and the presence of specific C-O and ring-

stretching vibrations.[1] For 2-Cyclohexyl-3-methyloxirane, we anticipate the following key

absorptions:

C-H Stretching (Aliphatic): Strong bands are expected in the 2850-3000 cm⁻¹ region,

characteristic of the C-H bonds in the cyclohexyl and methyl groups.

Epoxide Ring Vibrations: The three-membered ring of an epoxide gives rise to a series of

characteristic peaks.[2] These include:

An asymmetric C-O-C stretch, which is typically intense, appearing between 950-810

cm⁻¹.[2]

A symmetric C-O-C stretch, also intense, found in the 880-750 cm⁻¹ range.[2]

A "ring breathing" vibration around 1280–1230 cm⁻¹.[2]

Table 1: Predicted IR Absorption Bands for 2-Cyclohexyl-3-methyloxirane
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Wavenumber
(cm⁻¹)

Bond Vibration Functional Group Expected Intensity

2850-3000 C-H Stretch Cyclohexyl, Methyl Strong

~1250
Symmetric Ring

Breathing
Epoxide Medium

~900
Asymmetric C-O-C

Stretch
Epoxide Strong

~830
Symmetric C-O-C

Stretch
Epoxide Strong

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of

hydrogen atoms. For 2-Cyclohexyl-3-methyloxirane, the key resonances will be those of the

protons on the epoxide ring and the cyclohexyl and methyl groups. Protons on the epoxide ring

are known to appear in the 2.5-3.5 ppm range.[3]

Epoxide Protons: The two protons on the oxirane ring (at C2 and C3) are expected to be

diastereotopic and will therefore have different chemical shifts and will show coupling to each

other. The proton at C2, being adjacent to the bulky cyclohexyl group, will likely be found

around 2.8-3.1 ppm. The proton at C3, adjacent to the methyl group, is predicted to be in a

similar region, around 2.9-3.2 ppm.

Cyclohexyl Protons: The protons of the cyclohexyl ring will appear as a complex multiplet in

the upfield region, typically between 1.0 and 2.0 ppm.

Methyl Protons: The methyl group protons will give rise to a doublet around 1.3 ppm due to

coupling with the adjacent proton on the epoxide ring.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Cyclohexyl-3-methyloxirane
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Proton
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

H on C2 (epoxide) 2.8 - 3.1 Doublet of doublets

H on C3 (epoxide) 2.9 - 3.2 Doublet of quartets

Cyclohexyl Protons 1.0 - 2.0 Complex multiplet

Methyl Protons ~1.3 Doublet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.

The carbons of the epoxide ring are characteristically found in the 40-60 ppm region.[1][3]

Epoxide Carbons: The two carbons of the oxirane ring (C2 and C3) are expected to resonate

between 50 and 60 ppm. The carbon bearing the cyclohexyl group (C2) may be slightly more

downfield than the carbon with the methyl group (C3).

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the aliphatic region,

typically between 25 and 45 ppm.

Methyl Carbon: The methyl carbon is expected to be the most upfield signal, at

approximately 17-20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Cyclohexyl-3-methyloxirane

Carbon Predicted Chemical Shift (δ, ppm)

C2 (epoxide) 55 - 60

C3 (epoxide) 50 - 55

Cyclohexyl Carbons 25 - 45

Methyl Carbon 17 - 20

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Cyclohexyl-3-methyloxirane (C₉H₁₆O), the molecular weight is 140.22

g/mol .

Molecular Ion (M⁺): A molecular ion peak at m/z = 140 is expected, although it may be weak

due to the lability of the epoxide ring.

Fragmentation: Common fragmentation pathways for epoxides involve cleavage of the C-C

bond of the ring. For 2-Cyclohexyl-3-methyloxirane, key fragments would likely arise from

the loss of the cyclohexyl group (m/z = 57) or the methyl group (m/z = 125). Cleavage of the

epoxide ring could also lead to characteristic fragments.

Section 2: Comparative Analysis with Structurally
Related Compounds
To build confidence in our predicted data, we will now compare it with experimental data from

known compounds.

Comparison with Methyloxirane (Propylene Oxide)
Methyloxirane is the simplest structural analog containing the 3-methyloxirane moiety.

¹H NMR of Methyloxirane: The protons on the epoxide ring appear at approximately 2.4, 2.7,

and 3.0 ppm, and the methyl protons at 1.3 ppm.[3] This supports our prediction for the

methyl group in our target molecule.

¹³C NMR of Methyloxirane: The epoxide carbons resonate at 48.2 (CH) and 47.9 (CH₂) ppm,

and the methyl carbon at 17.5 ppm.[3] These values are in good agreement with our

predicted ranges.

Comparison with cis-2-Methyl-3-propyloxirane
This compound is a close structural analog, with a propyl group instead of a cyclohexyl group.

Mass Spectrum of cis-2-Methyl-3-propyloxirane: The NIST WebBook provides a mass

spectrum for this compound (C₆H₁₂O, MW=100.16).[4] The spectrum shows a molecular ion

peak at m/z = 100. Key fragments are observed at m/z = 85 (loss of CH₃), m/z = 57, and m/z
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= 43. The presence of a fragment at m/z = 57 is significant as it corresponds to the loss of a

propyl group, analogous to the expected loss of a cyclohexyl group in our target molecule.

Spectroscopic Signature of the Cyclohexyl Group
Data from various cyclohexyl-containing compounds confirms the expected chemical shifts for

this moiety. For example, in many substituted cyclohexanes, the ring protons appear as a

broad multiplet between 1.0 and 2.0 ppm in the ¹H NMR spectrum, and the carbons resonate

between 25 and 45 ppm in the ¹³C NMR spectrum.

Section 3: Experimental Protocols
To obtain high-quality spectroscopic data, the following standardized protocols are

recommended.

Sample Preparation
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃). The choice of solvent should be based on the solubility of

the compound and should not have signals that overlap with the analyte's resonances.

IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by mixing a small

amount of the sample with dry KBr powder and pressing it into a transparent disk.

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g.,

methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL for

electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For

electron ionization (EI), the sample can be introduced directly or via a gas chromatograph.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound like 2-Cyclohexyl-3-methyloxirane.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-Cyclohexyl-3-
methyloxirane.

Section 4: Conclusion and Future Outlook
This guide has provided a detailed predictive analysis of the spectroscopic data for 2-
Cyclohexyl-3-methyloxirane, supported by comparative data from structurally related

compounds. The presented information serves as a valuable resource for the identification and

characterization of this molecule and other substituted epoxides. The logical framework

presented herein, combining predictive methods with comparative analysis, is a powerful tool in

chemical research, especially when dealing with novel compounds.

Future experimental work should focus on the synthesis and isolation of 2-Cyclohexyl-3-
methyloxirane to obtain definitive spectroscopic data. This would not only validate the

predictions made in this guide but also contribute to the growing body of knowledge on the

chemistry of epoxides. Advanced 2D NMR techniques, such as COSY and HSQC, would be

invaluable in unambiguously assigning all proton and carbon signals.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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